n-(3-Iodophenyl)picolinamide

Description

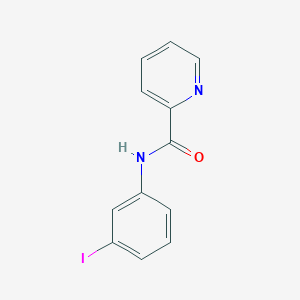

Structure

3D Structure

Properties

Molecular Formula |

C12H9IN2O |

|---|---|

Molecular Weight |

324.12 g/mol |

IUPAC Name |

N-(3-iodophenyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C12H9IN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) |

InChI Key |

RJGSQGOQQBPSED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(3-Iodophenyl)picolinamide

The primary and most direct route to this compound involves the formation of an amide bond between 3-iodoaniline (B1194756) and a derivative of picolinic acid. This transformation is a classic example of nucleophilic acyl substitution.

A common approach is the acylation of 3-iodoaniline with picolinoyl chloride, which can be generated in situ from picolinic acid using a chlorinating agent like thionyl chloride or oxalyl chloride. nih.gov The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Alternatively, peptide coupling reagents can be employed to facilitate the amide bond formation directly from picolinic acid and 3-iodoaniline. nih.govresearchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are effective in promoting these couplings, generally providing good to moderate yields. nih.gov

Table 1: Common Reagents for Amide Bond Formation in the Synthesis of this compound

| Coupling Reagent/Method | Activating Agent | Additive (if applicable) | Base (if applicable) |

| Acid Chloride Method | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | - | Pyridine, Triethylamine |

| Carbodiimide Method | DCC or EDC | HOBt | - |

Strategies for Functionalization and Derivatization

The this compound scaffold is amenable to a wide range of functionalization and derivatization reactions, primarily targeting the carbon-iodine bond of the phenyl ring. The picolinamide (B142947) moiety itself can also influence the reactivity of the molecule.

The presence of the aryl iodide functionality makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the incorporation of this scaffold into more complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring. The choice of palladium catalyst and ligands is crucial for achieving high yields and functional group tolerance. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide of this compound and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org This method is instrumental in synthesizing arylalkyne derivatives, which are valuable intermediates in organic synthesis and materials science. wikipedia.org

Heck Coupling: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.gov This allows for the introduction of vinyl groups, which can be further functionalized.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a new carbon-nitrogen bond by reacting the aryl iodide with an amine. nih.gov This provides a direct route to a diverse range of N-aryl derivatives of the picolinamide scaffold. The choice of solvent can be critical in these reactions, as the solubility of the iodide byproduct can influence reaction efficiency. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of this compound

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Pd Catalyst, Base | C-C |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | C-C (alkyne) |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Pd Catalyst, Base | C-C (alkene) |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd Catalyst, Base | C-N |

The picolinamide moiety within this compound can act as a bidentate directing group in transition metal-catalyzed C-H functionalization reactions. nih.govd-nb.infonih.govresearchgate.net The nitrogen atom of the pyridine ring and the amide oxygen can coordinate to a metal center, directing the functionalization to a specific C-H bond, typically at the ortho-position of a substituent on the amine part of the amide. While the primary focus of this article is the iodophenyl group, it is a salient feature of the picolinamide scaffold in general. For instance, in related systems, the picolinamide group has been shown to direct the iodination of remote ortho-C-H bonds of arenes. d-nb.infopsu.edu This directing group capability adds another layer of synthetic utility, enabling selective modifications that would be challenging to achieve through other means.

Advanced Synthetic Techniques for Analog Development

The development of analogs of this compound often involves the application of modern synthetic methodologies to introduce a wide array of functional groups and structural motifs. The cross-coupling reactions mentioned previously form the cornerstone of these efforts. For instance, the sequential application of different cross-coupling reactions can lead to highly complex and diverse molecular architectures.

Furthermore, the development of novel catalysts and reaction conditions continues to expand the scope of what is possible. For example, advancements in ligand design for palladium catalysts have enabled the coupling of increasingly complex and sterically hindered substrates. nih.gov The use of microwave irradiation has also been shown to accelerate reaction times and improve yields in some cross-coupling reactions, offering a more efficient route to analog synthesis. researchgate.net The synthesis of carbamate (B1207046) and sulfonamide derivatives from related aryl precursors also points towards additional avenues for analog development. researchgate.netnih.govrsc.orgorganic-chemistry.org

Coordination Chemistry and Metal Complexation

Ligand Design and Binding Modes of N-(3-Iodophenyl)picolinamide

The structural framework of this compound allows for chelation to metal ions through different coordination architectures, primarily involving the nitrogen and oxygen atoms of the picolinamide (B142947) moiety.

In N,N-coordination, the ligand typically binds to a metal center through the nitrogen atom of the pyridine (B92270) ring and the deprotonated nitrogen atom of the amide group. This mode of coordination results in the formation of a stable five-membered chelate ring. Research on analogous N-(halophenyl)picolinamide ligands has shown that this binding mode is prevalent in various metal complexes. acs.orgnih.govwhiterose.ac.uk For instance, in half-sandwich complexes of rhodium, iridium, and ruthenium, picolinamide ligands have been shown to coordinate in a bidentate (N,N) fashion. whiterose.ac.ukacs.org The geometry of these complexes is typically pseudo-octahedral, with the picolinamide ligand occupying two coordination sites. whiterose.ac.uk

Alternatively, this compound can coordinate to a metal center via the pyridine nitrogen and the carbonyl oxygen atom, which is known as N,O-coordination. This binding mode also forms a five-membered chelate ring. Studies on related picolinamide complexes have demonstrated that both neutral and anionic forms of the ligand can adopt this coordination. acs.orgnih.govwhiterose.ac.uktandfonline.com In some instances, a mixed-ligand system can feature both N,N- and N,O-coordination within the same complex, where one picolinamide ligand is neutral and N,O-bound, while the other is deprotonated and N,N-bound. acs.orgnih.govwhiterose.ac.ukzenodo.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogs often involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and crystallographic techniques to elucidate their structure and properties.

The synthesis of rhodium(III) complexes with N-(halophenyl)picolinamide ligands has been reported. acs.orgnih.govwhiterose.ac.uk Typically, these syntheses result in dihalido complexes of the type [RhX2(L)(LH)], where X is a halide (Cl or I), L is the anionic N,O-coordinating picolinamide, and LH is the neutral N,N-coordinating picolinamide. acs.orgnih.gov

A notable finding in this area is the effect of the iodido ligand on the isomeric distribution of the complexes. While the dichloro complexes often exist as a mixture of isomers, a halide exchange reaction with potassium iodide to form the diiodido complexes leads to the exclusive formation of a single stable trans isomer. acs.orgnih.govwhiterose.ac.uk This highlights a significant "iodido ligand effect" where the larger and more polarizable iodide ligand directs the stereochemistry of the final complex. rsc.org

Table 1: Crystallographic Data for an Analogous Rhodium(III) Complex

| Parameter | Value for [RhI2(N-(3-bromophenyl)picolinamide)2] |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 17.9801(8) |

| b (Å) | 10.3200(4) |

| c (Å) | 17.7408(9) |

| β (°) | 115.036(6) |

| Volume (ų) | 2982.6(3) |

Data is for a closely related N-(3-bromophenyl)picolinamide complex as a representative example. whiterose.ac.uk

Similar to rhodium(III), ruthenium(III) forms dihalide complexes with picolinamide ligands, with the general formula [RuX2L2] (where X = Cl or I, and L = picolinamide). nih.gov These complexes also exhibit different binding modes for the picolinamide ligands, with one being (N,N)-bound and the other (N,O)-bound. nih.gov Structural studies have revealed that the dichloro ruthenium complexes can exist as a mixture of cis and trans isomers. nih.gov Upon halide exchange to the diiodido form, a single trans isomer is predominantly formed, mirroring the trend observed in the rhodium(III) systems. nih.gov The synthesis of various other ruthenium complexes with picolinamide and related ligands has also been explored, showcasing the rich coordination chemistry of this ligand family. acs.orgnih.govrsc.org

While specific studies on manganese(II) complexes with this compound are not extensively documented, the coordination chemistry of Mn(II) with related N,O-donor ligands provides valuable insights. Manganese(II) is known to form complexes with picolinic acid, a related ligand, where it can exist in various ligated forms in solution. nih.gov The coordination environment around the manganese center in such complexes can be versatile, often resulting in octahedral or distorted geometries. mdpi.comosti.gov The synthesis of Mn(II) complexes with other amide-based ligands has also been reported, indicating that the amide group of this compound could participate in coordination. nih.gov In catalytic systems, Mn(II) complexes with picolinic acid have been shown to be effective for oxidation reactions, suggesting the potential for interesting reactivity in complexes of this compound. organic-chemistry.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| N-(3-bromophenyl)picolinamide |

| Potassium iodide |

| Rhodium(III) |

| Ruthenium(III) |

| Manganese(II) |

| Picolinamide |

Structural Isomerism and Solution Stability of Metal Complexes

Structural isomerism is a key feature of the coordination chemistry of picolinamide-based ligands, giving rise to complexes with the same chemical formula but different arrangements of atoms. libretexts.org This can manifest as geometric isomerism (cis/trans) or polymorphism, where the same complex crystallizes in different forms. researchgate.net

Geometric Isomerism: In octahedral complexes of the type [M(L)₂X₂], where L is a bidentate ligand like this compound and X is a monodentate ligand, cis and trans isomers are possible. In the cis isomer, the two X ligands are adjacent to each other, while in the trans isomer, they are on opposite sides of the metal center. The formation of a particular isomer can be influenced by the reaction conditions and the nature of the ligands and metal ion. For example, in complexes with the general formula [M(NCS)₂(pia)₂] (where pia = picolinamide), the thiocyanate (B1210189) ligands were found to be in a cis arrangement for Co(II) and Ni(II), but in a trans arrangement for Cu(II). digitellinc.com

Polymorphism: Different crystalline forms of the same complex, known as polymorphs, can also exist. These polymorphs arise from different packing arrangements of the complex molecules in the crystal lattice and can exhibit distinct physical properties. The crystallization of two polymorphic forms of bis(picolinamide-N,O)-bis-(thiocyanato-N)zinc(II) has been reported, highlighting the subtle energetic factors that can lead to different solid-state structures. researchgate.net

Interactive Data Table of Potential Isomers for [M(this compound)₂X₂] Complexes

| Metal (M) | Ligand (X) | Isomer Type | Potential Coordination Geometry |

| Co(II) | Cl⁻ | cis/trans | Octahedral |

| Ni(II) | NCS⁻ | cis/trans | Octahedral |

| Cu(II) | Br⁻ | cis/trans | Distorted Octahedral |

| Zn(II) | H₂O | cis/trans | Octahedral |

Structure Activity Relationship Sar Studies of N 3 Iodophenyl Picolinamide and Its Derivatives

Correlating Structural Modifications with Biological Efficacy

The biological activity of N-phenylpicolinamide derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and picolinamide (B142947) rings. Research into these compounds as, for example, positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), has shed light on these correlations.

Initial studies revealed that the N-phenylpicolinamide core is a viable template for developing ligands with high affinity for their biological targets. Modifications at various positions have been explored to enhance properties such as potency and metabolic stability. For instance, in the pursuit of improved mGlu4 ligands, modifications at the 3- and 4-positions of the phenyl ring and the 6-position of the pyridyl ring have been systematically investigated. nih.gov

The general observation is that even minor structural changes can lead to significant shifts in biological activity. This underscores the importance of a detailed understanding of the SAR to guide the rational design of more effective and specific therapeutic agents. The following sections will explore these relationships in greater detail, focusing on specific types of structural alterations.

Impact of Halogen Substitution on Bioactivity

Halogen atoms, owing to their unique electronic and steric properties, are frequently incorporated into drug candidates to modulate their biological activity. In the context of N-phenylpicolinamide derivatives, halogen substitution on the phenyl ring has been shown to be a critical determinant of potency.

Studies on a series of N-(4-acetamido)phenylpicolinamides as mGlu4 PAMs demonstrated that halogen substitution is generally well-tolerated and can lead to compounds with sub-micromolar potency. For example, the introduction of a chlorine atom at the 2-position of the phenyl ring resulted in a compound with an EC50 of 517 nM. Interestingly, a 2-chloro-4-fluoro disubstituted analog exhibited even greater potency with an EC50 of 114 nM, suggesting that multiple halogen substitutions can be beneficial. In contrast, other di-halogenated compounds showed a reduction in activity.

Positional Isomerism and Pharmacological Modulation

The position of substituents on the N-phenylpicolinamide scaffold plays a pivotal role in modulating pharmacological activity. The spatial arrangement of functional groups dictates how the molecule interacts with its biological target, leading to variations in potency and selectivity.

In the context of mGlu4 PAMs, moving a halogen substituent around the phenyl ring has been shown to have a significant impact on activity. While a 2-chloro substitution was found to be favorable, other positional isomers with chlorine at different positions on the phenyl ring were found to be inactive. nih.gov This underscores the strict steric and electronic requirements of the binding site.

Furthermore, research on N-benzyl-6-methylpicolinamides as potential herbicides has revealed that the introduction of electron-withdrawing groups at the 3- or 4-positions of the benzyl (B1604629) ring significantly enhances herbicidal activity. This finding, while on a slightly different scaffold, suggests that for the broader class of picolinamides, the electronic properties of substituents at the meta and para positions of the phenyl-containing moiety are key drivers of bioactivity.

The following table provides data on how positional changes of substituents on the phenyl ring of N-phenylpicolinamide derivatives can influence their potency as mGlu4 positive allosteric modulators.

| Compound | Phenyl Ring Substitution | h_mGlu4 EC50 (nM) |

| 1 | 2-Chloro | 517 |

| 2 | 2-Fluoro | 2380 |

| 3 | 2-Methyl | 958 |

| 4 | 2-Methoxy | Inactive |

| 5 | 2-Chloro, 4-Fluoro | 114 |

| 6 | Other di-halogenated | Inactive |

Data sourced from research on N-(4-acetamido)phenylpicolinamides. nih.gov

Ligand System Modifications and Bioactive Scaffold Optimization

One area of exploration has been the modification of the picolinamide ring. For instance, in the development of mGlu4 ligands, modifications at the 6-position of the pyridyl ring have been investigated. nih.gov These alterations can influence the orientation of the molecule within the binding pocket and its interaction with key amino acid residues.

Scaffold hopping, a strategy where the core structure is replaced with a chemically different but functionally similar one, has also been employed. This approach can lead to the discovery of novel chemotypes with improved properties. While not a direct modification of the N-phenylpicolinamide scaffold, the principles of scaffold hopping highlight the potential for identifying alternative core structures that mimic the key pharmacophoric features of N-phenylpicolinamide.

Furthermore, the amide linker itself is a target for modification. Altering the amide bond can impact the molecule's conformation, stability, and hydrogen bonding capabilities, all of which are critical for biological activity. The overarching goal of these modifications is to optimize the bioactive scaffold to achieve the desired therapeutic effect while minimizing off-target interactions.

The table below presents physicochemical parameters for a series of N-phenylpicolinamide derivatives designed as mGlu4 ligands, illustrating how modifications can be tailored to achieve properties suitable for central nervous system (CNS) drug candidates. nih.gov

| Compound | MW | ClogP | tPSA |

| A | < 360 | < 3 | 40 < tPSA < 90 |

| B | < 360 | < 3 | 40 < tPSA < 90 |

| C | > 360 | > 3 | > 90 |

This table illustrates the desirable physicochemical parameter ranges for CNS drug candidates, with compounds A and B falling within these ranges, unlike compound C. nih.gov

Preclinical Biological Investigations and Mechanistic Insights

Cellular Antiproliferative Activity in Cancer Models

There is no available scientific literature or published data on the cellular antiproliferative activity of n-(3-Iodophenyl)picolinamide in any cancer models.

A thorough search of research databases has yielded no studies that have investigated the effects of this compound on the human hepatocellular carcinoma (HepG2) or human colon cancer (HCT116) cell lines. Consequently, there is no data, including IC₅₀ values or other measures of cytotoxicity, to report for this compound in these specific cell lines.

There are no published reports on the evaluation of this compound against a broader panel of human cancer cell lines. Research that would indicate its spectrum of activity, whether narrow or broad, is currently absent from the scientific record.

Molecular Mechanisms of Action

No mechanistic studies have been published that elucidate the molecular pathways through which this compound might exert any biological effects.

There is no available data to suggest that this compound induces apoptosis in cancer cells. Studies involving assays for key apoptotic markers, such as caspase activation or changes in mitochondrial membrane potential in response to treatment with this compound, have not been reported.

The scientific literature contains no evidence of studies investigating the effect of this compound on autophagic processes in cells. Research into its potential to modulate autophagy markers like LC3 conversion or p62 degradation is currently non-existent.

No Publicly Available Research Data Found for this compound

Despite a comprehensive search of available scientific literature and databases, no specific preclinical biological investigations or mechanistic studies for the chemical compound this compound could be identified.

Therefore, it is not possible to provide an article with the requested detailed sections on:

Protein Target Interactions and Signaling Pathway Modulation

Investigations into Broader Biological Activities

While the picolinamide (B142947) scaffold is a known pharmacophore present in various biologically active molecules, and substituted phenyl rings are common motifs in drug discovery, the specific combination in this compound does not appear in the public domain of scientific research. Consequently, no data tables or detailed research findings can be generated for this compound.

It is possible that this compound has been synthesized as part of a chemical library for high-throughput screening, but if so, the results of such screenings have not been published. Without any primary or secondary data, any discussion of its biological properties would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Peripheral Benzodiazepine Receptor (PBR) Ligand Analog Development

The Peripheral Benzodiazepine Receptor (PBR), now more commonly known as the 18kDa translocator protein (TSPO), is a target of significant interest for diagnostic imaging and therapeutic intervention in a variety of pathological conditions, especially those involving neuroinflammation. nih.govnih.gov PBR/TSPO is predominantly located on the outer mitochondrial membrane and is overexpressed in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammatory processes. nih.govnih.gov

The development of high-affinity and selective ligands for PBR/TSPO is an active area of research. Several distinct chemical classes of PBR ligands have been identified, including benzodiazepines (e.g., Ro5-4864), isoquinoline (B145761) carboxamides (e.g., PK 11195), and phenoxyphenyl-acetamides (e.g., DAA1106). nih.gov The core structure of this compound, featuring an aromatic amide linkage, is a common motif in many PBR ligands. The picolinamide moiety, a pyridine-2-carboxamide, can be considered a bioisostere of other aromatic systems found in established PBR ligands.

N-Methyl-D-Aspartate Receptor (NMDAR) Channel Blocker Analog Studies

The N-Methyl-D-Aspartate Receptor (NMDAR) is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. nih.govliottaresearch.org However, its overactivation can lead to excitotoxicity and has been implicated in a range of neurological and psychiatric disorders. nih.govoatext.com Consequently, NMDAR channel blockers, which physically occlude the ion channel pore, have been investigated as potential therapeutics. nih.govnih.gov

Clinically relevant NMDAR channel blockers include memantine, ketamine, and phencyclidine (PCP), each exhibiting distinct pharmacological profiles and clinical applications. nih.gov The development of new NMDAR modulators with improved therapeutic windows remains a significant goal in neuropharmacology. oatext.comnih.gov The structure of this compound contains elements that could be relevant for interaction with the NMDAR. The iodophenyl group could potentially interact with hydrophobic pockets within the NMDAR channel, a feature observed with some other channel blockers.

While the picolinamide scaffold is not a classic NMDAR antagonist structure, the broader class of aromatic amides has been explored for activity at various neurotransmitter receptors. Research into novel NMDAR modulators has expanded to include a wide variety of chemical scaffolds, including those that act as allosteric modulators. nih.govnih.gov The development of analogs of this compound, perhaps through modification of the picolinamide ring or the position of the iodine atom, could lead to compounds with affinity for the NMDAR. Electrophysiological and binding studies would be required to ascertain whether this chemical class can produce meaningful NMDAR channel blockade or allosteric modulation.

Selective Antibacterial Activity against Pathogenic Organisms (e.g., Clostridioides difficile)

A significant area of investigation for picolinamide-based compounds is in the field of antibacterial research, particularly for the development of narrow-spectrum agents that can target specific pathogens without disrupting the broader gut microbiota. Clostridioides difficile infection (CDI) is a major public health concern, and the development of selective antibiotics is a key strategy to combat this disease and reduce recurrence rates. nih.govnih.gov

Recent research has highlighted the potent and selective activity of a picolinamide analog, though not this compound itself, against C. difficile. nih.gov Structure-activity relationship (SAR) studies on a series of picolinamides revealed that specific substitution patterns are crucial for achieving high selectivity for C. difficile over other bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

One particularly potent analog, referred to as picolinamide 87 in a study, demonstrated a minimum inhibitory concentration (MIC) of 0.125 µg/mL against C. difficile while being largely inactive against MRSA (MIC = 128 µg/mL), resulting in a remarkable 1024-fold selectivity. nih.gov This high degree of selectivity was achieved by strategic placement of substituents on the picolinamide core. nih.gov

The general structure of these active picolinamides involves an amide linkage to a substituted phenyl ring, which is consistent with the basic scaffold of this compound. The findings from these SAR studies provide a strong rationale for the synthesis and evaluation of this compound and its derivatives as potential anti-C. difficile agents. The presence and position of the iodine atom on the phenyl ring could significantly influence the antibacterial spectrum and potency.

Table 1: In Vitro Activity of a Picolinamide Analog (Compound 87) Against C. difficile and MRSA

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Selectivity (MICMRSA/MICC. difficile) |

|---|---|---|---|

| Picolinamide 87 | Clostridioides difficile | 0.125 µg/mL | 1024 |

| Picolinamide 87 | MRSA (NRS70) | 128 µg/mL | - |

Data sourced from a study on the structure-activity relationship of picolinamide antibacterials. nih.gov

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

While specific docking studies for n-(3-Iodophenyl)picolinamide are not prominent, research on similar picolinamide (B142947) derivatives offers significant insights. For instance, various picolinamide-based compounds have been investigated as inhibitors for a range of protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met kinase. nih.govnih.govnih.gov

In a typical docking study of a picolinamide derivative, the molecule is placed into the binding pocket of a target protein, and its conformational flexibility is explored to find the most energetically favorable binding pose. Key interactions that stabilize the ligand-protein complex are then analyzed. For picolinamide-based inhibitors, these interactions often involve:

Hydrogen Bonding: The nitrogen atom of the pyridine (B92270) ring and the amide group of the picolinamide scaffold are common hydrogen bond acceptors and donors, respectively. For example, in studies with VEGFR-2, the pyridine nitrogen and the amide NH group of picolinamide derivatives were observed to form crucial hydrogen bonds with the hinge region residue Cys919. nih.gov

Hydrophobic Interactions: The phenyl ring and other nonpolar moieties of the ligand can form van der Waals interactions with hydrophobic residues in the binding pocket.

Halogen Bonding: The iodine atom on the phenyl ring of this compound introduces the potential for halogen bonding, a specific and directional non-covalent interaction that is discussed in more detail below.

A hypothetical molecular docking of this compound into a kinase binding site would likely show the picolinamide core forming key hydrogen bonds, while the iodophenyl group would be oriented to engage in hydrophobic and potentially halogen bonding interactions. The specific interactions would, of course, depend on the topology and amino acid composition of the target binding site.

| Interaction Type | Potential Interacting Groups on this compound | Example from Related Picolinamide Studies |

| Hydrogen Bonding | Pyridine Nitrogen, Amide N-H | Forms hydrogen bonds with hinge region of kinases like Cys919 in VEGFR-2. nih.gov |

| Hydrophobic Interactions | Phenyl Ring, Pyridine Ring | Interacts with hydrophobic residues in the enzyme's active site. nih.gov |

| Halogen Bonding | Iodine Atom | Can interact with electron-rich atoms like oxygen or sulfur in the protein. |

Theoretical Analysis of Intermolecular Interactions

The non-covalent interactions that a molecule can engage in are fundamental to its chemical and biological properties. For this compound, halogen bonding and pi-stacking are of particular interest.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (an electron donor). This occurs due to the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential (a σ-hole) on the outer side of the halogen, opposite to the covalent bond. mdpi.com

The presence of an iodine atom in this compound makes it a prime candidate for forming halogen bonds. The strength of this interaction can be influenced by the electronic environment of the halogen. Theoretical studies on halogenated aromatic compounds have shown that electron-withdrawing groups on the aromatic ring can enhance the positive character of the σ-hole, leading to stronger halogen bonds. nih.gov In this compound, the electronegativity of the picolinamide moiety could modulate the strength of the halogen bond formed by the iodine atom.

Computational methods like Density Functional Theory (DFT) can be used to model and characterize these interactions. Such calculations can predict the geometry and energy of halogen bonds, providing insight into their potential role in ligand-protein binding or crystal packing. acs.org For instance, the interaction energy of a halogen bond between the iodine of this compound and a Lewis base like a carbonyl oxygen or a sulfur-containing amino acid residue could be calculated to assess its contribution to binding affinity.

Pi-stacking (π-π stacking) interactions are non-covalent interactions that occur between aromatic rings. These interactions are crucial in various chemical and biological systems, including the stabilization of DNA structure and the binding of drugs to their protein targets. msstate.edu

This compound possesses two aromatic rings: the pyridine ring and the iodophenyl ring. These rings can participate in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding site. The geometry of these interactions can vary, including parallel-displaced and T-shaped (edge-to-face) arrangements.

Computational studies, often employing high-level quantum mechanical methods, can be used to calculate the interaction energies of these π-stacking arrangements. nih.gov The substitution pattern on the aromatic rings can influence the nature and strength of these interactions. For this compound, the iodine substituent and the amide linker would affect the electrostatic potential of the phenyl ring, which in turn would modulate its π-stacking interactions.

Mechanistic Computational Modeling of Chemical Reactions and Biological Processes

Computational modeling can be employed to investigate the mechanisms of chemical reactions and biological processes involving this compound. For example, the hydrolysis of the amide bond is a fundamental reaction that can be studied using computational methods.

Theoretical studies on amide hydrolysis have utilized methods like DFT to map out the reaction pathways, identify transition states, and calculate activation energies. nih.govresearchgate.netmcmaster.ca These studies have shown that the mechanism can be influenced by factors such as pH and the presence of catalysts. For this compound, computational modeling could predict whether acid- or base-catalyzed hydrolysis is more favorable and elucidate the role of the picolinamide and iodophenyl moieties in the reaction mechanism.

Furthermore, computational approaches can be used to model the molecule's behavior in biological systems. For instance, if this compound were identified as an enzyme inhibitor, computational models could be used to study the mechanism of inhibition. This could involve modeling the conformational changes in the enzyme upon ligand binding or simulating the entire catalytic cycle to understand how the inhibitor disrupts it.

Future Research Directions and Translational Potential

Rational Design of Next-Generation N-(3-Iodophenyl)picolinamide Derivatives

The rational design of new derivatives is a cornerstone of advancing the therapeutic potential of the this compound scaffold. A primary strategy involves leveraging structural biology insights. For instance, studies on similar picolinamide (B142947) chemotypes have successfully identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, as a key antifungal target. nih.gov The determination of the X-ray co-crystal structure of a compound bound within the lipid-binding pocket of Sec14p provides a detailed molecular map for structure-based drug design. nih.gov This allows for the precise, in-silico modeling and subsequent synthesis of new derivatives with enhanced binding affinity and selectivity.

Future design strategies will likely focus on:

Systematic Modification of the Phenyl Ring: The iodine atom on the phenyl ring is a key feature that can be systematically replaced with other halogens (Br, Cl, F) or with bioisosteric groups to modulate lipophilicity, metabolic stability, and target engagement.

Exploration of the Picolinamide Core: Alterations to the picolinamide ring itself or the amide linker can influence the molecule's conformational rigidity and hydrogen bonding capabilities, potentially leading to improved target affinity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: As demonstrated with related picolinamide derivatives, comprehensive SAR studies are crucial. nih.gov By synthesizing and testing a library of analogs, researchers can elucidate which chemical modifications lead to the most significant improvements in potency and selectivity, guiding further optimization efforts. nih.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Modalities

While initial research has highlighted the antifungal potential of the picolinamide scaffold, a significant opportunity lies in exploring novel biological targets to unlock new therapeutic applications, particularly in oncology. nih.gov Research into structurally related picolinamide derivatives has already shown that this chemical class is not limited to a single target.

For example, different picolinamide-based compounds have demonstrated inhibitory activity against a range of protein kinases involved in cancer progression. This versatility suggests that this compound and its future derivatives could be investigated as inhibitors for various targets.

| Derivative Class | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| Picolinamides | Sec14p | Antifungal | nih.gov |

| N-methylpicolinamide-4-thiol derivatives | Aurora-B kinase | Antitumor | nih.gov |

| Aryl Carboxamide derivatives (including picolinamides) | Death-Associated Protein Kinase 1 (DAPK1) | Antitumor | researchgate.net |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | Not specified; antiproliferative activity | Antitumor | mdpi.com |

Future research should involve screening this compound and its rationally designed derivatives against diverse panels of biological targets, such as kinases, transferases, and other enzymes implicated in human diseases. researchgate.net This approach could reveal unexpected activities and open up entirely new avenues for therapeutic intervention.

Integration with Advanced Chemical Biology and Medicinal Chemistry Techniques

To accelerate the discovery and development process, the study of this compound must be integrated with cutting-edge techniques in chemical biology and medicinal chemistry. These advanced methods provide deeper insights into mechanism of action, target engagement, and compound optimization.

| Technique | Application in this compound Research | Reference |

|---|---|---|

| Chemogenomic Profiling | Systematically maps the genetic interactions of the compound to identify its biological target and potential off-targets within a cellular context. | nih.gov |

| Functional Variomics | Identifies specific amino acid residues in a target protein that confer resistance to the compound, confirming the binding site and mechanism of action. | nih.gov |

| Computer-Aided Drug Design (CADD) | Utilizes computational models and molecular docking to predict binding affinities and guide the rational design of more potent and selective derivatives. | nih.gov |

| Fragment-Based Drug Discovery (FBDD) | Identifies small chemical fragments that bind to the target, which can then be grown or linked to develop a high-affinity lead compound. This could be applied to novel targets for the picolinamide scaffold. | nih.gov |

| Bio-orthogonal Chemistry | Allows for the chemical modification and visualization of the compound in living systems without interfering with native biological processes, enabling studies on target engagement and localization. | wiley.com |

By employing these sophisticated tools, researchers can move beyond traditional trial-and-error approaches. For example, using chemogenomics can rapidly identify the primary target of a new derivative, while CADD can prioritize the synthesis of only the most promising candidates, saving time and resources. nih.govnih.gov

Research Challenges and Opportunities in Compound Development

The development path for this compound is not without its challenges, but each challenge presents a corresponding opportunity for innovation.

Challenges:

Synthetic Complexity: While the core scaffold is accessible, the synthesis of more complex, highly optimized derivatives can be challenging and require multi-step procedures. nih.gov

Target Selectivity: For therapeutic areas like oncology, achieving high selectivity for a specific target (e.g., a single kinase) over closely related proteins is a significant hurdle to minimize potential off-target effects.

Drug Resistance: As with many targeted agents, the potential for target-mediated drug resistance is a major clinical concern. nih.gov Proactively understanding resistance mechanisms is crucial.

Opportunities:

Novel Scaffolds: Overcoming synthetic hurdles can lead to the discovery of novel chemical scaffolds with unique intellectual property and potentially superior "drug-like" properties. nih.gov

Targeting "Undruggable" Proteins: Advanced techniques like FBDD are opening up possibilities to target proteins that were previously considered "undruggable." nih.gov The picolinamide scaffold could serve as a starting point for developing inhibitors against these challenging targets.

Prophylactic and Combination Therapies: In the antifungal space, potent and selective inhibitors derived from this scaffold could address the urgent need for new agents to combat resistance and toxicity issues associated with current treatments. nih.gov In oncology, derivatives could be developed for use in combination with other chemotherapeutics to achieve synergistic effects.

Q & A

Basic: What are the optimal synthetic routes for N-(3-Iodophenyl)picolinamide, and how can reaction yields be maximized?

Methodological Answer:

High yields (>90%) are achievable via palladium-catalyzed cross-coupling. A standard protocol involves:

- Catalyst System : Pd(OAc)₂ (5 mol%) with AgOAc (2 equiv) as an additive to facilitate oxidative coupling .

- Substrate : Use 3-iodoaniline or 1-iodo-3-substituted benzene derivatives as the aryl iodide source.

- Reaction Conditions : Stir in tert-amyl alcohol at 140°C for 24 hours under inert atmosphere .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. For analogs like N-(8-aryl)naphthalen-1-yl picolinamides, this method yields 84–99% .

Basic: How should researchers confirm the structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy : Compare and NMR shifts with analogs. For example, the picolinamide carbonyl typically resonates at δ ~162 ppm in NMR, while iodophenyl protons appear as distinct aromatic multiplet signals .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error. For N-(4-fluorophenyl)picolinamide analogs, HRMS deviations were <0.001 Da .

- Elemental Analysis : Validate C/H/N content within ±0.3% of theoretical values .

Basic: What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1). For polar byproducts, add 1–5% methanol .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to obtain crystals. Analogous compounds (e.g., N-(4-fluorophenyl)picolinamide) crystallized in methanol with 90% recovery .

- TLC Monitoring : Employ Rf values in ethyl acetate/hexane (1:1) to track product migration .

Advanced: What is the mechanistic role of AgOAc in Pd-catalyzed arylations of picolinamide derivatives?

Methodological Answer:

AgOAc acts as both a halide scavenger and a redox mediator:

- Halide Removal : Ag sequesters iodide ions, preventing catalyst poisoning .

- Oxidative Coupling : Facilitates Pd(0) → Pd(II) regeneration, critical for catalytic cycles. Studies on N-(8-aryl)naphthalen-1-yl picolinamides showed AgOAc improved yields by 20–30% compared to other additives .

- Kinetic Analysis : Monitor reaction progress via in situ NMR (for fluorinated analogs) to quantify intermediate turnover .

Advanced: How can researchers address low yields in alkylation reactions involving this compound?

Methodological Answer:

Low yields (<30%) in alkylation (e.g., with alkyl iodides) arise from steric hindrance or poor electrophile reactivity. Mitigation strategies include:

- Catalyst Optimization : Replace Pd(OAc)₂ with PdCl₂(dppf) to enhance C–H activation .

- Temperature Control : Increase reaction temperature to 160°C for sluggish substrates (e.g., tert-alkyl iodides) .

- Additives : Introduce CuBr₂ (10 mol%) to stabilize reactive intermediates, as demonstrated in N-(2-methylnonan-2-yl)picolinamide synthesis (yield increased from 27% to 49%) .

Advanced: How should contradictory data (e.g., divergent yields) between synthetic methods be analyzed?

Methodological Answer:

Contradictions often stem from subtle differences in reaction parameters. Case study: Two routes for N-(8-(4-methoxyphenyl)naphthalen-1-yl)picolinamide yielded 73% (with Pd/CuBr₂/CsOAc) vs. 98% (with Pd/AgOAc). Key factors:

- Base Effects : CsOAc vs. AgOAc alters Pd coordination and reaction kinetics .

- Solvent Polarity : tert-Amyl alcohol vs. toluene influences transition-state stability .

- Validation : Replicate both methods under identical conditions (temp, catalyst loading) and analyze via HPLC to quantify side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.